![molecular formula C22H31BN2O5S B3017601 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester CAS No. 1895055-06-7](/img/structure/B3017601.png)

2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

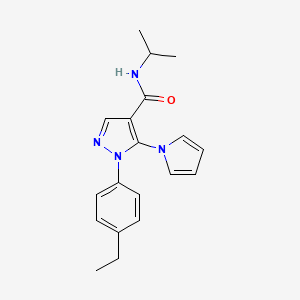

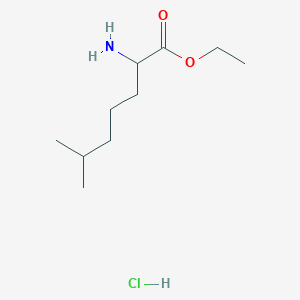

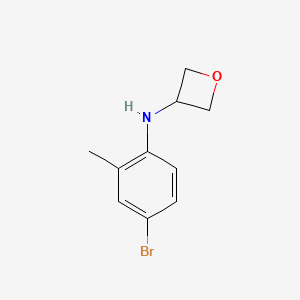

This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . The IUPAC name of this compound is tert-butyl (4-methoxybenzyl) (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate . It has a molecular weight of 446.38 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3 .Chemical Reactions Analysis

Boronic esters, including this compound, are known to undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling . A radical approach has been reported for catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

This compound has a molecular weight of 446.38 . It is stored in a freezer .科学的研究の応用

Synthesis and Biological Activities

Benzothiazole Derivatives Synthesis : Benzothiazole derivatives, synthesized using Suzuki cross-coupling reactions with aryl boronic acids and pinacol esters, show significant pharmaceutical and biological importance. These derivatives, including 2-amino-6-arylbenzothiazoles, exhibit potent urease enzyme inhibition and nitric oxide scavenging activities (Gull et al., 2013).

Challenges in Analyzing Pinacolboronate Esters : Pinacolboronate esters, crucial in Suzuki coupling for synthesizing complex molecules, present unique analytical challenges due to their facile hydrolysis. Innovative methods were developed to stabilize and analyze these esters, demonstrating their broad applicability in chemical synthesis (Zhong et al., 2012).

Microwave-Assisted Synthesis : Utilizing microwave-assisted one-pot cyclization/Suzuki coupling methods, various 2,6-disubstituted-3-amino-imidazopyridines were efficiently synthesized. The 2-aminopyridine-5-boronic acid pinacol ester was a key starting material, highlighting the adaptability of boronic acid pinacol esters in rapid and diverse compound library synthesis (Dimauro & Kennedy, 2007).

Advanced Applications in Chemistry

Double Prodrug Synthesis : Boronic pinacol esters have been used in creating double prodrugs, enhancing membrane permeability compared to the parent chelator, HBED. This approach could be beneficial in drug delivery systems (Thiele & Sloan, 2016).

Desulfitative Cross-Coupling : Pd(0)-catalyzed Cu(I)-mediated desulfitative cross-coupling with boronic acid pinacol esters yielded fused thiazoles, showcasing their utility in complex organic synthesis (Rajaguru et al., 2015).

Synthesis of Benzo[b]furan Derivatives : 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, a key compound for benzofuran core construction, was synthesized using a novel strategy, illustrating the versatility of pinacol esters in organic synthesis (Williams et al., 2013).

特性

IUPAC Name |

tert-butyl N-[(4-methoxyphenyl)methyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWZZHVWRNFYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31BN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)